N-Phenethyl-4-tetrazol-1-yl-benzamide
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Overview
Description
N-Phenethyl-4-tetrazol-1-yl-benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-4-tetrazol-1-yl-benzamide typically involves the cycloaddition reaction between a nitrile and an azide. The reaction conditions often require the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of primary amines, orthoesters, and azides in a heterocyclization reaction. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-4-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under mild conditions to modify the tetrazole ring.
Substitution: Substitution reactions are common, especially at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although tetrazoles are resistant to oxidation.
Reduction: Mild reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents on the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of tetrazole derivatives with different functional groups .
Scientific Research Applications
N-Phenethyl-4-tetrazol-1-yl-benzamide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Phenethyl-4-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell wall synthesis, leading to cell lysis . The compound’s tetrazole ring structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Candesartan: Another angiotensin II antagonist with similar applications.
Pentylene-tetrazole: Used in models for anxiety.
Uniqueness
N-Phenethyl-4-tetrazol-1-yl-benzamide is unique due to its specific structure, which imparts distinct biological activities and pharmacokinetic properties. Its resistance to oxidation and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVKIQLCNMTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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